molecular formula C10H17NO B13315099 Tert-butyl[(5-methylfuran-2-yl)methyl]amine

Tert-butyl[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B13315099
M. Wt: 167.25 g/mol
InChI Key: FGZYUEXAAWDNKW-UHFFFAOYSA-N
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Description

Tert-butyl[(5-methylfuran-2-yl)methyl]amine is an organic compound that features a tert-butyl group attached to an amine, which is further connected to a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of tert-butylamine with a suitable furan derivative. One common method is the alkylation of tert-butylamine with 5-methylfurfural under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(5-methylfuran-2-yl)methyl]amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical pathways, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine: Similar structure but with an oxadiazole ring instead of a furan ring.

    Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains an indazole ring and a boronate ester group.

Uniqueness

Tert-butyl[(5-methylfuran-2-yl)methyl]amine is unique due to its combination of a furan ring and a tert-butylamine moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H17NO/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3

InChI Key

FGZYUEXAAWDNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(C)(C)C

Origin of Product

United States

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